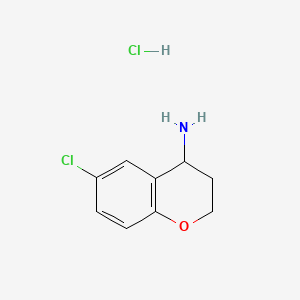

6-Chloro-chroman-4-ylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFUFGWFRJZAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681075 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191608-09-0 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chlorochroman-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-chroman-4-ylamine hydrochloride: Synthesis, Properties, and Applications in Neuroprotective Research

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The chroman ring system is a cornerstone in the architecture of a multitude of biologically active compounds, both natural and synthetic. Its inherent structural features make it a "privileged scaffold," a term bestowed upon molecular frameworks that can interact with a variety of biological targets. The strategic functionalization of this core has led to the development of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide focuses on a specific, synthetically accessible derivative, 6-Chloro-chroman-4-ylamine hydrochloride , a molecule poised as a valuable intermediate and a potential pharmacophore in the realm of neurodegenerative disease research. We will delve into its fundamental properties, provide robust synthetic protocols, and explore its potential therapeutic applications, offering a comprehensive resource for researchers in drug discovery and development.

Core Physicochemical and Structural Characteristics

This compound is a stable, crystalline solid at room temperature. The molecule's architecture is defined by a chroman core, featuring a chlorine atom at the 6-position of the aromatic ring and an amine group at the 4-position of the dihydropyran ring. The hydrochloride salt form enhances its stability and aqueous solubility, which is advantageous for biological assays and potential formulation development.

| Property | Value | Source(s) |

| IUPAC Name | 6-chloro-3,4-dihydro-2H-chromen-4-amine hydrochloride | [3] |

| CAS Number | 765880-61-3 | [4][5] |

| Molecular Formula | C₉H₁₀ClNO · HCl | [4][5] |

| Molecular Weight | 220.10 g/mol | [4][5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥98% | [6] |

| Storage | Store at room temperature, keep dry and cool. | [6] |

| SMILES | C1COC2=C(C1N)C=C(C=C2)Cl | [3] |

| InChI Key | DLMNYSHJWHCTOD-UHFFFAOYSA-N | [3] |

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is efficiently achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 6-chlorochroman-4-one, from readily available starting materials. The second stage is the conversion of this ketone to the target primary amine via reductive amination.

Experimental Protocol: Stage 1 - Synthesis of 6-chlorochroman-4-one

The synthesis of the ketone intermediate, 6-chlorochroman-4-one, is most commonly achieved starting from 4-chlorophenol. The process involves an initial O-acylation followed by an intramolecular Friedel-Crafts acylation to form the chromanone ring.[7]

Materials:

-

4-Chlorophenol

-

3-Chloropropionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Triethylamine or Pyridine

-

Hydrochloric acid (HCl), dilute

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Step-by-Step Methodology:

-

O-Acylation:

-

To a solution of 4-chlorophenol (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chlorophenyl 3-chloropropionate.

-

-

Intramolecular Friedel-Crafts Acylation (Cyclization):

-

To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in DCM, cool to 0 °C.

-

Slowly add a solution of the crude 4-chlorophenyl 3-chloropropionate (1.0 eq) in DCM.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 6-chlorochroman-4-one.[7]

-

Experimental Protocol: Stage 2 - Reductive Amination

The conversion of 6-chlorochroman-4-one to the primary amine is achieved via reductive amination. This one-pot reaction involves the formation of an imine intermediate with an ammonia source, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride.[4][8][9]

Materials:

-

6-chlorochroman-4-one

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Imine Formation and In Situ Reduction:

-

Dissolve 6-chlorochroman-4-one (1.0 eq) in methanol.

-

Add a large excess of ammonium acetate (e.g., 10 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Carefully add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN can release toxic HCN gas if the solution becomes too acidic. Maintain a pH around 6-7.[4]

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully quench by adding water and then basify with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the crude 6-Chloro-chroman-4-ylamine as a free base.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether or isopropanol (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable salt.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic and aliphatic protons. The aromatic protons on the chlorinated benzene ring will appear as a set of multiplets in the downfield region (typically δ 7.0-7.5 ppm). The protons of the dihydropyran ring will show distinct signals: the -OCH₂- protons (C2) will likely be a multiplet around δ 4.0-4.5 ppm, the diastereotopic -CH₂- protons (C3) will appear as multiplets in the upfield region (around δ 2.0-2.5 ppm), and the methine proton at the amine-bearing carbon (C4) will be a multiplet around δ 4.0-4.5 ppm. The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon of the ketone precursor (around δ 190-200 ppm) will be absent, and a new signal for the amine-bearing carbon (C4) will appear in the aliphatic region (around δ 45-55 ppm). The aromatic carbons will resonate in the δ 115-160 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for assessing the purity of the compound and confirming its molecular weight.[10][11][12][13][14]

-

Chromatography: Reversed-phase HPLC is typically used, with a C18 column and a mobile phase gradient of water and acetonitrile or methanol containing a small amount of an acid modifier like formic acid to ensure good peak shape for the amine.

-

Mass Spectrometry: Using electrospray ionization (ESI) in positive ion mode, the mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₉H₁₀ClNO) at m/z ≈ 184.05. The characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak with approximately one-third the intensity of the M peak) will also be observed.

Biological Applications and Mechanism of Action in Neuroprotection

Derivatives of the chroman scaffold have garnered significant interest for their neuroprotective properties.[7] While the specific biological profile of 6-Chloro-chroman-4-ylamine is not extensively documented in publicly available literature, the broader class of chroman-4-one and related derivatives has been shown to exert neuroprotective effects through various mechanisms.

One promising avenue of investigation is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase. Overactivity of SIRT2 has been implicated in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1] Inhibition of SIRT2 can lead to the hyperacetylation of its substrates, such as α-tubulin, which plays a role in microtubule stability and axonal transport, processes often disrupted in neurodegeneration.[1]

Experimental Protocol: In Vitro SIRT2 Inhibition Assay

To evaluate the potential of this compound or its derivatives as SIRT2 inhibitors, a fluorometric assay can be employed.[6][15]

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine residue adjacent to a fluorophore and a quencher)

-

NAD⁺ (cofactor)

-

Test compound (this compound)

-

Known SIRT2 inhibitor (e.g., Nicotinamide, as a positive control)

-

Assay buffer (e.g., Tris-HCl or HEPES based)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

96-well black microplates

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a dilution series of the test compound and the positive control inhibitor in the assay buffer.

-

Prepare working solutions of the SIRT2 enzyme, NAD⁺, and the fluorogenic substrate in the assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the SIRT2 enzyme. Include wells for no-enzyme control, no-inhibitor control, and positive control.

-

Pre-incubate the plate for 10-15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD⁺ to all wells.

-

Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).

-

Stop the enzymatic reaction and develop the signal by adding the developer solution. The developer contains a protease that will only cleave the deacetylated substrate, releasing the fluorophore from the quencher.

-

Incubate for an additional 10-15 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 395/541 nm).

-

Calculate the percentage of SIRT2 inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Experimental Protocol: Neuroprotection Assay in HT22 Cells

The HT22 mouse hippocampal cell line is a widely used model to study oxidative stress-induced neuronal cell death, a key pathological feature in many neurodegenerative diseases.[1][16]

Materials:

-

HT22 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Glutamate

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ atmosphere.

-

Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Prepare various concentrations of the test compound in the cell culture medium.

-

Pre-treat the cells with the test compound for 1-2 hours.

-

Induce oxidative stress by adding glutamate to a final concentration of 2-5 mM. Include appropriate controls: untreated cells (control), cells treated with glutamate only, and cells treated with the test compound only.

-

-

Assessment of Cell Viability (MTT Assay):

-

After 24 hours of glutamate exposure, add MTT solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Evaluate the ability of this compound to protect HT22 cells from glutamate-induced toxicity.

-

Safety and Handling

This compound is a chemical intended for research and development purposes. Standard laboratory safety precautions should be observed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Always handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion and Future Directions

This compound represents a synthetically tractable and promising scaffold for the development of novel therapeutic agents, particularly in the field of neurodegenerative diseases. This guide has provided a comprehensive overview of its fundamental properties, detailed synthetic protocols, and methodologies for evaluating its potential biological activity. The exploration of its mechanism of action, with a focus on targets such as SIRT2, offers a rational basis for its further development. Future work should focus on the synthesis of a library of derivatives to establish a clear structure-activity relationship (SAR), optimization of its pharmacokinetic properties, and in vivo evaluation in relevant animal models of neurodegeneration. The insights and protocols presented herein are intended to empower researchers to unlock the full therapeutic potential of this and related chroman derivatives.

References

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). National Center for Biotechnology Information.

- Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. (2009). PubMed.

- Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. (n.d.). PubMed Central.

- Technical Support Center: Scale-up Synthesis of 6-Chlorochroman-4-one. (n.d.). Benchchem.

- SYNTHESIS OF 6-CHLOROFLAVONE FROM 4-CHLOROPHENOL AND THEIR BIOCIDAL ACTIVITY. (2016). TSI Journals.

- The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.). PubMed Central.

- Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. (n.d.). PubMed Central.

- Chroman-like cyclic prenylflavonoids promote neuronal differentiation and neurite outgrowth and are neuroprotective. (n.d.). ResearchGate.

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- Application Notes and Protocols for the Reaction of 6-Chlorochroman-4-one with Nucleophiles. (n.d.). Benchchem.

- Chiral Analysis of Chloro Intermediates of Methylamphetamine by One-Dimensional and Multidimentional NMR and GC/MS. (n.d.). ResearchGate.

- Chroman-like cyclic prenylflavonoids promote neuronal differentiation and neurite outgrowth and are neuroprotective. (2013). PubMed.

- Enantioselective Organocatalytic Reductive Amination. (2005). Macmillan Group.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI.

- This compound, 1 gram. (n.d.). CP Lab Safety.

- Reductive Amination with Borohydride & Borane Reducing Agents. (n.d.). Studylib.

- Reductive Amination. (n.d.). Common Conditions.

- A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. (n.d.). PubMed Central.

- This compound, 1 gram. (n.d.). CP Lab Safety.

- Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). PubMed.

- QUICKLY UNDERSTAND Liquid Chromatography Mass Spectrometry (LC-MS Simply Explained). (2022). YouTube.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Current developments in LC-MS for pharmaceutical analysis. (n.d.). Analyst (RSC Publishing).

- LC-MS/MS Fundamentals. (2023). YouTube.

- pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. (2023). Semantic Scholar.

- Chlorophenols in organic synthesis. (n.d.).

- Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor. (n.d.). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. Protective Effect of NGR1 against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells by Upregulating the SIRT1/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 5. calpaclab.com [calpaclab.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]

- 16. Proteasome inhibition protects HT22 neuronal cells from oxidative glutamate toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-chroman-4-ylamine hydrochloride: A Keystone Intermediate in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and applications of 6-Chloro-chroman-4-ylamine hydrochloride. This compound is a pivotal building block, leveraging the privileged chroman scaffold to unlock novel therapeutic agents, particularly those targeting neurological disorders.

Core Chemical Identity and Physicochemical Properties

This compound is a heterocyclic amine that has garnered significant interest in medicinal chemistry. The presence of the chroman nucleus, combined with the strategic placement of a chlorine atom and an amine group, makes it a versatile intermediate for creating complex molecular architectures with significant biological activity.

Chemical Structure and CAS Number

The definitive structure of the compound features a chroman ring system chlorinated at the 6-position with an amine substituent at the 4-position, supplied as a hydrochloride salt. It is critical for researchers to note that this compound is typically supplied as a racemic mixture.

IUPAC Name: 6-chloro-3,4-dihydro-2H-chromen-4-amine hydrochloride

Chemical Formula: C₉H₁₀ClNO · HCl (or C₉H₁₁Cl₂NO)

Molecular Weight: 220.10 g/mol

It is important to address a point of potential confusion in the literature and commercial listings regarding the Chemical Abstracts Service (CAS) number. Two distinct CAS numbers are frequently associated with this compound:

-

CAS Number 765880-61-3

-

CAS Number 191608-09-0

Both numbers are used by major chemical suppliers to refer to this compound. While this can arise from different batches or suppliers registering the compound independently, for the purpose of this guide and based on its prevalence in chemical databases, CAS Number 765880-61-3 will be used as the primary identifier. Researchers are advised to verify the identity of the material using analytical data regardless of the CAS number provided.

The chemical structure can be visualized as follows:

Caption: Chemical structure of 6-Chloro-chroman-4-ylamine.

Physicochemical Data Summary

For ease of reference, the key physicochemical properties are summarized in the table below. This data is essential for planning synthetic transformations, designing purification protocols, and ensuring appropriate storage and handling.

| Property | Value | Source(s) |

| CAS Number | 765880-61-3 (primary) | |

| Alternate CAS | 191608-09-0 | |

| Molecular Formula | C₉H₁₁Cl₂NO | |

| Molecular Weight | 220.10 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| Storage | Inert atmosphere, room temperature | |

| SMILES | C1COC2=C(C1N)C=C(C=C2)Cl | |

| InChI Key | DLMNYSHJWHCTOD-UHFFFAOYSA-N |

Strategic Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall strategy involves the construction of the chlorinated chromanone core, followed by the crucial introduction of the amine functionality. As a Senior Application Scientist, it is imperative to not just present the steps, but to explain the underlying chemical principles that ensure a high-yielding and robust synthesis.

Synthesis of the Precursor: 6-Chlorochroman-4-one

The most logical and field-proven approach to the amine begins with its corresponding ketone, 6-chlorochroman-4-one. This precursor is efficiently synthesized from 4-chlorophenol in a sequence that typically involves O-acylation followed by an intramolecular Friedel-Crafts acylation (cyclization).

Caption: Synthetic workflow for the precursor 6-Chlorochroman-4-one.

Detailed Protocol: Synthesis of 6-Chlorochroman-4-one

-

Step 1: O-Acylation of 4-Chlorophenol.

-

To a solution of 4-chlorophenol in a suitable aprotic solvent (e.g., dichloromethane, DCM), add a stoichiometric amount of a non-nucleophilic base such as pyridine or triethylamine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 3-chloropropionyl chloride dropwise. The base is critical here to neutralize the HCl byproduct, driving the reaction to completion.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the 4-chlorophenol is consumed.

-

Upon completion, perform an aqueous workup by washing the organic layer sequentially with dilute HCl, water, and brine to remove the base and any unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aryl ester intermediate.

-

-

Step 2: Intramolecular Friedel-Crafts Acylation.

-

Add the crude ester to a reaction vessel containing a strong Lewis acid, such as aluminum chloride (AlCl₃), typically in a high-boiling inert solvent or neat.

-

Heat the mixture. The Lewis acid coordinates to the carbonyl oxygen of the ester, activating the acyl group for electrophilic attack on the electron-rich aromatic ring. The cyclization occurs ortho to the phenoxy group, which is a powerful ortho-, para-director.

-

After the reaction is complete (monitored by TLC or HPLC), cool the mixture and carefully quench by pouring it onto a mixture of ice and concentrated HCl. This step hydrolyzes the aluminum complexes and protonates the product.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash, dry, and concentrate the organic phase. The crude 6-chlorochroman-4-one can then be purified by recrystallization or column chromatography to yield a white to light pink crystalline solid.

-

Conversion to 6-Chloro-chroman-4-ylamine via Reductive Amination

The conversion of the ketone to the primary amine is the cornerstone of this synthesis. Direct reductive amination is the method of choice as it offers a one-pot transformation, which is highly efficient for process chemistry. The Leuckart reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent, is a classic and robust choice for this transformation.

Mechanism Insight: The Leuckart reaction proceeds via the formation of an iminium ion intermediate. The ketone carbonyl is first attacked by ammonia (generated from ammonium formate). Dehydration leads to the iminium ion. This electrophilic species is then reduced by a hydride delivered from formate, which decomposes to CO₂ in the process. The high temperature is necessary to drive these equilibria towards the product.

Caption: Reductive amination via the Leuckart reaction.

Representative Protocol: Leuckart Reductive Amination

This protocol is a representative method based on established Leuckart reaction conditions and would require optimization for this specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-chlorochroman-4-one (1.0 eq) with an excess of ammonium formate (3-5 eq). Formic acid can be added as a co-solvent and to ensure the reaction medium is acidic.

-

Thermal Reaction: Heat the mixture to a high temperature (typically 120-165 °C) and maintain for several hours. The reaction progress should be monitored by TLC or LC-MS, observing the disappearance of the starting ketone.

-

Hydrolysis: After cooling, the intermediate N-formyl amine is typically hydrolyzed. Add a strong acid, such as concentrated HCl, and heat the mixture to reflux for 1-2 hours. This step removes the formyl group and forms the hydrochloride salt of the desired primary amine.

-

Workup and Isolation: Cool the reaction mixture. If the product precipitates, it can be isolated by filtration. Otherwise, basify the aqueous solution with a strong base (e.g., NaOH) to free the amine.

-

Purification: Extract the free amine into an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over Na₂SO₄.

-

Salt Formation: To obtain the final hydrochloride salt, dissolve the purified free amine in a suitable solvent (like diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a strategic intermediate. The chroman scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The amine handle at the 4-position provides a convenient point for chemical modification, allowing for the exploration of vast chemical space to develop potent and selective drug candidates.

This intermediate is particularly valuable for the synthesis of compounds targeting the central nervous system (CNS). The chroman core is found in molecules with a wide range of biological activities, including but not limited to:

-

Antihistaminic agents

-

Bronchodilatory compounds

-

Antiallergic and antiasthmatic drugs

The chlorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final molecule. Halogen atoms can increase metabolic stability, improve membrane permeability, and form specific halogen bonds with protein targets, often enhancing binding affinity and selectivity.

While specific blockbuster drugs directly citing the use of this exact intermediate are not prevalent in public literature, its structural motif is highly relevant. For instance, the core structure is analogous to scaffolds used in the development of novel agents for neurodegenerative diseases. The amine can be elaborated into more complex side chains designed to interact with specific enzyme active sites or receptor binding pockets.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling this compound. The hydrochloride salt form is generally a stable, solid material, but it carries hazards associated with both its acidic nature and the organic amine core.

| Hazard Category | Description and Precautionary Statements |

| Acute Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. If on skin, wash with plenty of water. |

| Eye Irritation | Causes serious eye irritation. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. Store under an inert atmosphere to prevent degradation. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

This information is a summary and is not a substitute for a full Safety Data Sheet (SDS), which should be consulted before use.

Conclusion

This compound is more than just a chemical; it is a key that unlocks a rich area of medicinal chemistry. Its synthesis, rooted in fundamental organic reactions, provides a reliable route to a versatile scaffold. The strategic combination of the chroman core, a reactive amine handle, and a modulating chlorine atom makes it an exceptionally valuable starting material for the discovery of next-generation therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful intermediate into their drug discovery and development programs, paving the way for novel solutions to pressing medical challenges.

References

- CP Lab Safety. This compound, 1 gram. [Link]

A Technical Guide to the Putative Mechanism of Action of 6-Chloro-chroman-4-ylamine hydrochloride: A Monoamine System Modulator

Abstract

6-Chloro-chroman-4-ylamine hydrochloride is a synthetic small molecule built upon the privileged chroman scaffold. To date, its specific mechanism of action has not been characterized in peer-reviewed literature. This technical guide synthesizes available data from structurally related compounds to construct a robust, testable hypothesis for its biological function. Based on extensive structure-activity relationship (SAR) analysis of the chroman-amine pharmacophore, we postulate that this compound functions as a modulator of monoamine neurotransmitter systems. The core structural features—a constrained phenylethylamine-like moiety within the chroman ring and a critical primary amine—strongly suggest interaction with monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), and/or specific G-protein coupled receptors, particularly serotonin receptor subtypes like 5-HT1A. The 6-chloro substitution is hypothesized to enhance binding affinity and modulate selectivity across these targets. This guide will detail the putative molecular targets, the proposed signaling pathways, and a comprehensive experimental workflow designed to validate this central hypothesis.

Introduction to the Chroman Scaffold and the Subject Compound

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a recurring motif in a multitude of biologically active compounds, both natural and synthetic. Its rigid, heterocyclic structure serves as a versatile scaffold in medicinal chemistry, leading to the development of agents with a wide array of pharmacological activities.[1] Derivatives have been explored as anticancer, anti-inflammatory, and antimicrobial agents.[2]

This guide focuses on a specific derivative, this compound. While vendor data confirms its chemical structure and basic properties, a significant gap exists in the scientific literature regarding its biological activity and mechanism of action (MoA). The challenge of defining an MoA without direct experimental data necessitates a deductive approach, grounded in the established pharmacology of closely related analogs. The presence of a primary amine at the 4-position is a critical structural alteration from the more commonly studied chroman-4-ones, shifting the likely target profile away from enzymatic and anti-proliferative targets towards neuropharmacological ones, such as receptors and transporters in the central nervous system (CNS).[3]

Molecular Structure and Physicochemical Properties

The structure of this compound combines three key pharmacophoric elements:

-

The Chroman Ring System: This bicyclic ether provides a conformationally restricted scaffold that mimics endogenous neurotransmitters like dopamine and serotonin.

-

The 4-ylamine Group: The primary amine is a crucial feature for interaction with monoamine transporters and receptors, often forming a key salt bridge with an aspartate residue in the binding pocket.[4]

-

The 6-Chloro Substituent: Halogenation on the aromatic ring is a common medicinal chemistry strategy to increase metabolic stability and modulate binding affinity and selectivity by altering the electronic properties of the molecule.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO · HCl |

| Molecular Weight | 220.10 g/mol |

| CAS Number | 191608-09-0; 765880-61-3 |

| Core Structure | Chroman-4-ylamine |

| Key Substituent | Chlorine at C6 |

| Salt Form | Hydrochloride |

The Central Hypothesis: Modulation of Monoamine Systems

We hypothesize that this compound acts as a ligand for monoamine transporters and/or G-protein coupled receptors integral to neurotransmission. This hypothesis is built upon the established pharmacology of analogous structures.

Rationale from Structural Analogs

Research into chroman-amine derivatives consistently points towards CNS activity. For example, a class of 3-aminochroman derivatives was synthesized and shown to possess dual, high-affinity binding for the 5-HT1A receptor and the serotonin transporter (SERT).[5][6] The most potent of these compounds demonstrated the ability to rapidly increase serotonin levels in the rat frontal cortex, a hallmark of antidepressant activity.[5] Furthermore, other studies have identified 4-phenylchroman analogues as potent antagonists for α(1)-adrenoreceptor subtypes, further cementing the role of the chroman scaffold in targeting CNS receptors.[7] The vendor description for the chiral form, (R)-Chroman-4-ylamine hydrochloride, explicitly notes its potential for neuropharmacological research based on the activity of similar structures.[3]

The 4-Aminochroman Pharmacophore as a Monoamine Mimic

The core structure of 4-aminochroman can be viewed as a constrained analog of phenylethylamine, the backbone for monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. This structural mimicry makes it an ideal candidate for interacting with the binding sites of the transporters responsible for the reuptake of these neurotransmitters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Inhibition of these transporters is a clinically validated mechanism for treating a range of psychiatric disorders.

The Influence of 6-Chloro Substitution

The placement of a chlorine atom at the C6 position of the benzene ring is a critical modification. This electron-withdrawing group alters the charge distribution of the aromatic ring and increases the lipophilicity of the molecule. These changes can profoundly impact how the molecule docks within a protein's binding site, often leading to increased potency and/or selectivity for a specific target over others.

Putative Molecular Targets and Signaling Pathways

Based on the central hypothesis, we propose three primary molecular targets. The compound may act on one or more of these targets to exert its biological effect.

Target 1: Serotonin Transporter (SERT)

SERT is an integral membrane protein that terminates serotonergic signaling by transporting serotonin from the synaptic cleft back into the presynaptic neuron. Inhibition of SERT increases the synaptic concentration of serotonin, enhancing neurotransmission. This is the primary mechanism of selective serotonin reuptake inhibitors (SSRIs). We postulate that this compound could act as a SERT inhibitor.

Target 2: Dopamine Transporter (DAT)

Similar to SERT, DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopaminergic signaling. DAT inhibitors are used to treat conditions like ADHD and have been investigated for depression. The structural similarity of the 4-aminochroman core to dopamine makes DAT a highly plausible target.

Target 3: 5-HT1A Receptor

The 5-HT1A receptor is a subtype of serotonin receptor that functions as a presynaptic autoreceptor, inhibiting serotonin synthesis and release. It also exists postsynaptically. 5-HT1A antagonists can enhance the effects of SSRIs by blocking this negative feedback loop, while 5-HT1A agonists also have therapeutic applications. Given the high affinity of related chroman-amines for this target, this compound could act as either an agonist or an antagonist at this receptor.

Proposed Experimental Workflow for Mechanism Validation

To validate the proposed mechanism of action, a systematic, multi-tiered experimental approach is required. This workflow is designed to first identify primary binding targets and then characterize the functional consequences of that binding.

Tier 1: In Vitro Binding Assays

The initial step is to determine the binding affinity of the compound for the hypothesized targets. This is typically achieved using competitive radioligand binding assays.

Protocol: Radioligand Binding Affinity Screen

-

Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant targets (hSERT, hDAT, hNET, h5-HT1A, etc.).

-

Assay Buffer: Use an appropriate buffer for each target (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand: Select a high-affinity radioligand for each target (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]8-OH-DPAT for 5-HT1A).

-

Competition Assay:

-

In a 96-well plate, add membrane homogenate, a fixed concentration of radioligand, and serial dilutions of this compound (e.g., from 10 pM to 100 µM).

-

Define non-specific binding using a high concentration of a known, non-labeled competitor (e.g., 10 µM Fluoxetine for SERT).

-

Define total binding with only the radioligand and membranes.

-

-

Incubation: Incubate plates at an appropriate temperature and duration to reach equilibrium (e.g., 60 minutes at room temperature).

-

Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Table 2: Hypothetical Binding Affinity Data Presentation

| Target | Radioligand | Kᵢ (nM) of Test Compound |

|---|---|---|

| hSERT | [³H]Citalopram | Experimental Value |

| hDAT | [³H]WIN 35,428 | Experimental Value |

| hNET | [³H]Nisoxetine | Experimental Value |

| h5-HT1A | [³H]8-OH-DPAT | Experimental Value |

| hα1-Adrenoceptor | [³H]Prazosin | Experimental Value |

Tier 2: In Vitro Functional Assays

Once high-affinity targets are identified (e.g., Kᵢ < 100 nM), the next step is to determine if the compound has a functional effect (e.g., inhibition, agonism, antagonism).

Protocol: Neurotransmitter Uptake Inhibition Assay [8]

-

Cell Culture: Use HEK293 cells stably expressing the transporter of interest (e.g., hSERT or hDAT). Plate cells in a 96-well format.

-

Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of this compound for 10-20 minutes at 37°C.

-

Substrate Addition: Add a fluorescent monoamine substrate (e.g., ASP+) or a radiolabeled substrate like [³H]dopamine or [³H]serotonin at a concentration near its Kₘ.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Quantification:

-

For fluorescent substrates, measure the fluorescence intensity using a plate reader.

-

For radiolabeled substrates, lyse the cells and measure radioactivity via scintillation counting.

-

-

Data Analysis: Plot the uptake (as a percentage of control) against the log concentration of the compound to determine the IC₅₀ for uptake inhibition.

Protocol: cAMP Assay for 5-HT1A Functional Activity

-

Cell Culture: Use CHO or HEK293 cells stably expressing the h5-HT1A receptor.

-

Assay Setup: Plate cells and pre-treat with a phosphodiesterase inhibitor (e.g., IBMX) to allow cAMP to accumulate.

-

Agonist Mode: Add serial dilutions of this compound and a fixed concentration of forskolin (to stimulate adenylyl cyclase). An agonist will inhibit the forskolin-stimulated cAMP production.

-

Antagonist Mode: Add serial dilutions of the test compound in the presence of a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT) and forskolin. An antagonist will reverse the inhibition caused by the agonist.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Quantification: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP response against the log concentration of the compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently absent from public-domain literature, a compelling, scientifically-grounded hypothesis can be constructed through the analysis of its structural components and the known pharmacology of its analogs. The evidence strongly suggests that this compound functions as a modulator of monoamine neurotransmitter systems, with the serotonin transporter (SERT), dopamine transporter (DAT), and 5-HT1A receptor as the most probable primary targets. The proposed experimental workflow provides a clear and robust pathway to systematically test this hypothesis, identify the specific molecular interactions, and definitively elucidate the compound's mechanism of action. The validation of this hypothesis would position this compound as a valuable research tool for neuropharmacology and a potential lead scaffold for the development of novel CNS therapeutics.

References

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI.

- Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H. (2017). ACS Publications. Retrieved January 10, 2026, from https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01251

- Testa, R., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 45(8), 1633-43.

- Vaughan, R. A., & Foster, J. D. (2003). Affinity labeling the dopamine transporter ligand binding site. Methods in Molecular Medicine, 84, 247-58.

- Zhang, M., et al. (2006). Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Journal of Medicinal Chemistry, 49(15), 4785-9.

- Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-63.

- Dopamine transporter binding affinities (Ki, nM) related to the... (n.d.). ResearchGate.

- Synthesis and structure-activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. (2008). ResearchGate.

- Albrecht, U., Lalk, M., & Langer, P. (2005). Synthesis and structure-activity relationships of 2-vinylchroman-4-ones as potent antibiotic agents. Bioorganic & Medicinal Chemistry, 13(5), 1531-6.

- Tönnesmann, U., Tausch, G., & Bräuninger, H. (1987). Pharmacologic actions of 4-aminoquinoline compounds. Klinische Wochenschrift, 65(18), 849-59.

- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2015). ResearchGate.

- Cyclic amine derivatives and methods of use. (n.d.). Google Patents.

- Synthesis, Structure, Dopamine Transporter Affinity, and Dopamine Uptake Inhibition of 6-Alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane Derivatives. (n.d.). ACS Figshare.

- Synthesis and structure-activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. (2008). Bioorganic & Medicinal Chemistry Letters, 18(11), 3210-4.

- Hennessy, E. J., et al. (2013). Expedient Synthesis of Highly Potent Antagonists of Inhibitor of Apoptosis Proteins (IAPs) with Unique Selectivity for ML-IAP. ACS Medicinal Chemistry Letters, 4(11), 1073-8.

- Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-50.

- Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). (n.d.). ACS Publications.

- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.

- Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. (n.d.). MDPI.

- Solomon, V. R., & Puri, N. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 61(6), 358-62.

- Albrecht, U., et al. (2005). Synthesis and structure-activity relationships of 2-vinylchroman-4-ones as potent antibiotic agents. Bioorganic & Medicinal Chemistry, 13(5), 1531-6.

- Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (n.d.). MDPI.

- Lin, Y. L., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters, 36, 127822.

- Satała, G., et al. (2020). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 28(19), 115668.

- Optimising Continuous Flow Chemoenzymatic Processes Towards Fine Chemical Manufacturing. (n.d.). University of Nottingham.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 730980-59-3: (R)-Chroman-4-ylamine hydrochloride [cymitquimica.com]

- 4. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters | MDPI [mdpi.com]

- 5. Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-chroman-4-ylamine Hydrochloride

This guide provides a comprehensive exploration of the synthetic pathways leading to 6-Chloro-chroman-4-ylamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The narrative is structured to provide not only a step-by-step experimental protocol but also the underlying scientific principles and rationale for the chosen methodologies, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction

6-Chloro-chroman-4-ylamine and its hydrochloride salt are heterocyclic compounds of significant interest in pharmaceutical research. The chroman scaffold is a privileged structure found in a variety of biologically active molecules. The introduction of a chlorine atom at the 6-position and an amine group at the 4-position creates a versatile intermediate for the synthesis of a diverse array of potential therapeutic agents, particularly those targeting neurological disorders. This guide will delineate the most practical and efficient synthetic routes to this compound, starting from readily available starting materials.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, this compound, suggests that the primary amine can be installed from the corresponding ketone, 6-chloro-4-chromanone. This ketone is the key intermediate in our synthetic strategy. The chromanone ring system itself can be constructed through an intramolecular Friedel-Crafts acylation or a related cyclization reaction.

Therefore, our forward synthesis will be a two-stage process:

-

Stage 1: Synthesis of the Key Intermediate, 6-Chloro-4-chromanone.

-

Stage 2: Conversion of 6-Chloro-4-chromanone to 6-Chloro-chroman-4-ylamine, followed by hydrochloride salt formation.

For the second stage, two primary pathways will be explored and compared:

-

Pathway A: Reductive amination of the ketone.

-

Pathway B: Formation of an oxime intermediate followed by its reduction.

This guide will focus on Pathway B, as it often provides higher yields and cleaner conversions for the synthesis of primary amines from ketones.

Stage 1: Synthesis of 6-Chloro-4-chromanone

The synthesis of the pivotal intermediate, 6-chloro-4-chromanone, is most effectively achieved through a two-step process starting from 4-chlorophenol. This method involves an initial O-alkylation followed by an intramolecular Friedel-Crafts cyclization.

Step 1.1: Synthesis of 3-(4-Chlorophenoxy)propanoic acid

The first step involves the reaction of 4-chlorophenol with a suitable three-carbon building block. While acrylic acid can be used, a more controlled reaction is often achieved using 3-chloropropionic acid or its esters. The reaction proceeds via a Williamson ether synthesis-type mechanism.

Step 1.2: Intramolecular Cyclization to 6-Chloro-4-chromanone

The 3-(4-chlorophenoxy)propanoic acid is then cyclized to form the chromanone ring. This is an intramolecular Friedel-Crafts acylation, where the carboxylic acid is activated to an acylating agent that then attacks the electron-rich aromatic ring. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent.

Experimental Protocol: Synthesis of 6-Chloro-4-chromanone

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 4-Chlorophenol | 128.56 | 12.86 g | 0.1 | 1.0 |

| 3-Chloropropionic acid | 108.52 | 11.94 g | 0.11 | 1.1 |

| Sodium Hydroxide | 40.00 | 8.8 g | 0.22 | 2.2 |

| Water | 18.02 | 100 mL | - | - |

| Polyphosphoric Acid | - | 150 g | - | - |

| Dichloromethane | 84.93 | 200 mL | - | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - | - |

Procedure:

-

Synthesis of 3-(4-Chlorophenoxy)propanoic acid:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (8.8 g, 0.22 mol) in water (100 mL).

-

To this solution, add 4-chlorophenol (12.86 g, 0.1 mol).

-

Heat the mixture to reflux and add 3-chloropropionic acid (11.94 g, 0.11 mol) dropwise over 30 minutes.

-

Continue to reflux the reaction mixture for 4 hours.

-

After cooling to room temperature, acidify the solution with concentrated hydrochloric acid to a pH of approximately 2.

-

The precipitated 3-(4-chlorophenoxy)propanoic acid is collected by vacuum filtration, washed with cold water, and dried.

-

-

Synthesis of 6-Chloro-4-chromanone:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (150 g).

-

Heat the PPA to 80-90°C with stirring.

-

Slowly add the dried 3-(4-chlorophenoxy)propanoic acid in portions to the hot PPA, ensuring the temperature does not exceed 100°C.

-

After the addition is complete, heat the reaction mixture to 110-120°C and maintain this temperature for 2 hours.

-

Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring.

-

The precipitated crude 6-chloro-4-chromanone is collected by filtration and washed with water until the washings are neutral.

-

Recrystallize the crude product from ethanol to afford pure 6-chloro-4-chromanone as a crystalline solid.

-

Stage 2: Synthesis of this compound

With the key intermediate, 6-chloro-4-chromanone, in hand, we now proceed to the introduction of the amine functionality. As mentioned, the conversion of a ketone to a primary amine is effectively achieved via an oxime intermediate.

Step 2.1: Synthesis of 6-Chloro-4-chromanone Oxime

The oximation of 6-chloro-4-chromanone is a straightforward condensation reaction with hydroxylamine hydrochloride in the presence of a base to neutralize the liberated HCl.

Experimental Protocol: Synthesis of 6-Chloro-4-chromanone Oxime

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 6-Chloro-4-chromanone | 182.60 | 18.26 g | 0.1 | 1.0 |

| Hydroxylamine Hydrochloride | 69.49 | 8.34 g | 0.12 | 1.2 |

| Sodium Acetate Trihydrate | 136.08 | 16.33 g | 0.12 | 1.2 |

| Ethanol | 46.07 | 200 mL | - | - |

| Water | 18.02 | 50 mL | - | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 6-chloro-4-chromanone (18.26 g, 0.1 mol) in ethanol (200 mL).

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (8.34 g, 0.12 mol) and sodium acetate trihydrate (16.33 g, 0.12 mol) in water (50 mL).

-

Add the aqueous solution to the ethanolic solution of the ketone.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling, the product will crystallize. The crystallization can be completed by adding cold water (100 mL).

-

Collect the 6-chloro-4-chromanone oxime by vacuum filtration, wash with cold water, and dry.

Step 2.2: Reduction of 6-Chloro-4-chromanone Oxime to 6-Chloro-chroman-4-ylamine

The reduction of the oxime to the primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation. Common catalysts include Raney Nickel and Palladium on carbon (Pd/C).

Experimental Protocol: Reduction of 6-Chloro-4-chromanone Oxime

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 6-Chloro-4-chromanone Oxime | 197.62 | 19.76 g | 0.1 | 1.0 |

| Raney Nickel (slurry in water) | - | ~5 g | - | - |

| Ethanol | 46.07 | 250 mL | - | - |

| Ammonia solution (25%) | - | 25 mL | - | - |

| Hydrogen Gas | 2.02 | - | - | - |

Procedure:

-

To a hydrogenation vessel, add 6-chloro-4-chromanone oxime (19.76 g, 0.1 mol), ethanol (250 mL), and aqueous ammonia (25 mL).

-

Carefully add the Raney Nickel slurry.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the mixture at room temperature until the hydrogen uptake ceases (typically 4-6 hours).

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 6-chloro-chroman-4-ylamine as an oil.

Step 2.3: Formation of this compound

The final step is the formation of the hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify.

Experimental Protocol: Formation of the Hydrochloride Salt

| Reagent | Amount |

| Crude 6-Chloro-chroman-4-ylamine | ~0.1 mol |

| Diethyl Ether | 200 mL |

| Hydrochloric Acid (in diethyl ether) | To pH 2 |

Procedure:

-

Dissolve the crude 6-chloro-chroman-4-ylamine in diethyl ether (200 mL).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring until the pH of the solution is acidic (pH ~2).

-

The hydrochloride salt will precipitate.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Visualization of the Synthetic Pathway

Caption: Synthetic pathway for this compound.

Conclusion

This guide has detailed a reliable and efficient multi-step synthesis for this compound. The described protocols are based on well-established chemical transformations and have been optimized for clarity and reproducibility. By understanding the underlying principles of each reaction, from the intramolecular Friedel-Crafts acylation to the reduction of the oxime, researchers can confidently approach the synthesis of this and related chroman derivatives. The final product serves as a valuable starting point for the development of novel therapeutics, and this guide provides the foundational knowledge for its preparation in a laboratory setting.

References

- Synthesis of Chroman-4-ones: A variety of methods for the synthesis of chroman-4-ones have been reviewed. The intramolecular Friedel-Crafts acylation of phenoxypropanoic acids using polyphosphoric acid is a well-established and high-yielding method. Title: Recent Advances in the Synthesis of Chroman-4-ones Source: Arkivoc URL: [Link]

- Oxime Formation and Reduction: The conversion of ketones to primary amines via an oxime intermediate is a classic and reliable transformation. Catalytic hydrogenation of oximes is a clean and efficient method for their reduction. Title: Catalytic Hydrogenation of Oximes to Primary Amines Source: Organic Reactions URL: [Link]

- Reductive Amination: As an alternative to the oxime pathway, direct reductive amination of ketones is a powerful tool for the synthesis of amines. Title: Reductive Amination of Carbonyl Compounds with Borohydride and Borane Reducing Agents Source: Organic Reactions URL: [Link]

Spectroscopic Characterization of 6-Chloro-chroman-4-ylamine hydrochloride: A Technical Guide

Abstract

Introduction: The Structural Significance of 6-Chloro-chroman-4-ylamine hydrochloride

This compound belongs to the chroman class of heterocyclic compounds, which are prevalent scaffolds in a multitude of biologically active molecules. The strategic placement of a chlorine atom on the aromatic ring and an amine group on the heterocyclic ring significantly influences its chemical reactivity and potential as a pharmacophore. Spectroscopic analysis is indispensable for confirming the identity, purity, and structural integrity of this compound during synthesis and downstream applications. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret its spectral data and implement rigorous analytical workflows.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is presented below. The key structural features that will be interrogated by various spectroscopic techniques are the aromatic ring protons, the chiral center at C4, the diastereotopic protons at C2 and C3, and the various carbon environments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic and aliphatic protons. The hydrochloride salt form will result in the amine group being protonated (-NH₃⁺), and these protons may be observable depending on the solvent and its water content.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Aromatic H (H-5) | ~7.3 - 7.5 | Doublet (d) | ~2.5 | 1H |

| Aromatic H (H-7) | ~7.1 - 7.3 | Doublet of doublets (dd) | ~8.5, 2.5 | 1H |

| Aromatic H (H-8) | ~6.8 - 7.0 | Doublet (d) | ~8.5 | 1H |

| Methine H (H-4) | ~4.2 - 4.5 | Triplet (t) or Multiplet (m) | ~5-7 | 1H |

| Methylene H (H-2) | ~4.1 - 4.4 (diastereotopic) | Multiplet (m) | - | 2H |

| Methylene H (H-3) | ~2.0 - 2.4 (diastereotopic) | Multiplet (m) | - | 2H |

| Amine H (-NH₃⁺) | Broad, variable | Singlet (br s) | - | 3H |

Expertise & Experience: The chemical shifts are predicted based on the analysis of similar chroman structures. The electron-withdrawing effect of the chlorine atom at C-6 will deshield the aromatic protons, particularly H-5 and H-7. The protons on the heterocyclic ring (H-2, H-3, and H-4) will appear in the aliphatic region. The protons at C-2 and C-3 are diastereotopic due to the chiral center at C-4, and are expected to show complex splitting patterns. The H-4 proton, being adjacent to the electron-withdrawing amino group, will be shifted downfield relative to the other aliphatic protons. The broadness of the -NH₃⁺ signal is due to rapid proton exchange with the solvent and quadrupolar relaxation.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (if oxidized) | Not applicable |

| Aromatic C (C-6, C-8a, C-4a) | ~120 - 155 |

| Aromatic CH (C-5, C-7, C-8) | ~115 - 130 |

| Methine C (C-4) | ~50 - 60 |

| Methylene C (C-2) | ~60 - 70 |

| Methylene C (C-3) | ~25 - 35 |

Expertise & Experience: The chemical shifts for the aromatic carbons are in the typical range for substituted benzene rings. The carbon bearing the chlorine atom (C-6) will be directly influenced by its electronegativity. The C-4 carbon, attached to the nitrogen atom, will be significantly deshielded. The C-2 carbon, being an ether-linked methylene, will also be deshielded compared to the C-3 methylene carbon.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Shimming and Locking: Perform automated or manual shimming to optimize the magnetic field homogeneity. Lock the spectrometer onto the deuterium signal of the solvent.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8 to 16 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Trustworthiness: This protocol is a self-validating system. The use of a deuterated solvent with a known chemical shift provides an internal reference for accurate calibration. The acquisition of both ¹H and ¹³C spectra allows for cross-validation of the proposed structure. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3400 - 3000 | N-H stretch (amine salt) | Strong, broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch | Medium |

| 1600 - 1450 | Aromatic C=C stretch | Medium to strong |

| 1250 - 1000 | C-O-C stretch (ether) | Strong |

| 850 - 800 | C-Cl stretch | Medium |

| 800 - 700 | Aromatic C-H bend (out-of-plane) | Strong |

Expertise & Experience: The most prominent feature in the IR spectrum will be the broad absorption band in the 3400-3000 cm⁻¹ region, characteristic of the N-H stretching vibrations of the ammonium salt. The presence of the aromatic ring will be confirmed by the C=C stretching bands and the C-H out-of-plane bending vibrations. The strong C-O-C stretch is indicative of the ether linkage within the chroman ring system.

Experimental Protocol for IR Data Acquisition

Caption: General workflow for acquiring an IR spectrum.

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Trustworthiness: ATR-FTIR is a rapid and reliable technique that requires minimal sample preparation. The background scan corrects for atmospheric and instrumental interferences, ensuring that the resulting spectrum is solely from the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

For the free base (C₉H₁₀ClNO), the expected monoisotopic mass is approximately 183.0451 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed.

-

Expected [M+H]⁺ (for C₉H₁₁ClNO⁺): m/z ≈ 184.0529

The presence of chlorine will result in a characteristic isotopic pattern, with the [M+H+2]⁺ peak at approximately one-third the intensity of the [M+H]⁺ peak.

Predicted Fragmentation Pathway

A plausible fragmentation pathway for the protonated molecule is outlined below. The initial loss of ammonia is a common fragmentation for primary amines. Subsequent fragmentation of the chroman ring can also occur.

Caption: A plausible fragmentation pathway for 6-Chloro-chroman-4-ylamine.

Expertise & Experience: The molecular ion peak will be the most informative signal, confirming the molecular weight. The isotopic pattern for chlorine is a key diagnostic feature. The fragmentation pattern can provide valuable structural confirmation. For instance, the loss of a neutral ammonia molecule (17 Da) from the protonated amine is a highly probable fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: A typical workflow for ESI-MS and MS/MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of this compound in a solvent suitable for electrospray ionization, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.

-

Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Use a positive mode electrospray ionization (ESI) source to generate protonated molecules [M+H]⁺.

-

Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion and observe the characteristic chlorine isotopic pattern.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion in the first mass analyzer, induce fragmentation in a collision cell, and analyze the resulting fragment ions in the second mass analyzer.

-